5-Bromo-2-(2,4-dimethylphenyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12BrN |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
5-bromo-2-(2,4-dimethylphenyl)pyridine |
InChI |
InChI=1S/C13H12BrN/c1-9-3-5-12(10(2)7-9)13-6-4-11(14)8-15-13/h3-8H,1-2H3 |
InChI Key |
YLXQCSOMALBJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(C=C2)Br)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 2,4 Dimethylphenyl Pyridine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Specific high-resolution mass spectrometry data confirming the molecular formula and detailing the fragmentation patterns for 5-Bromo-2-(2,4-dimethylphenyl)pyridine could not be located.
Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry
No published single-crystal X-ray diffraction studies for this compound were found.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
Without crystallographic data, a table of experimentally determined bond lengths, angles, and torsional angles for this compound cannot be generated.
Analysis of Intermolecular Interactions and Crystal Packing
Information regarding the intermolecular interactions and crystal packing arrangement for this compound is unavailable in the absence of single-crystal XRD analysis.
Computational and Theoretical Investigations of 5 Bromo 2 2,4 Dimethylphenyl Pyridine
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the properties of various organic molecules, including pyridine (B92270) derivatives. Calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 5-Bromo-2-(2,4-dimethylphenyl)pyridine, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
A key conformational feature of this molecule is the dihedral angle between the pyridine and the 2,4-dimethylphenyl rings. This angle is crucial in determining the extent of electronic communication between the two aromatic systems. In similar structures, such as 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between the two aromatic rings has been reported to be 51.39 (5)°. nih.gov For related planar molecules like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the dihedral angle between the phenyl and the imidazo[1,2-a]pyridine (B132010) rings is much smaller at 0.62 (17)°. researchgate.net The presence of methyl groups at the ortho and para positions of the phenyl ring in this compound is expected to induce some degree of steric hindrance, likely resulting in a non-planar conformation with a significant dihedral angle between the two rings.
The optimized geometry would also provide precise values for bond lengths, such as the C-Br, C-N, and various C-C bonds within the aromatic rings. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography for validation.
| Parameter | Description | Expected Trend/Significance |
|---|---|---|
| Dihedral Angle (Pyridine-Phenyl) | The twist angle between the two aromatic rings. | Influences electronic conjugation; a larger angle suggests less conjugation. |
| C-Br Bond Length | The distance between the carbon and bromine atoms on the pyridine ring. | Reflects the strength and nature of the carbon-halogen bond. |
| C-N Bond Lengths | The lengths of the carbon-nitrogen bonds within the pyridine ring. | Indicates the aromatic character and electron distribution in the pyridine ring. |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. edu.krd A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.
For instance, in a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the calculated HOMO-LUMO energy gap is 2.3591 eV. nih.gov In another example, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the gap was found to be 4.343 eV. researchgate.net For this compound, the HOMO-LUMO energy gap would be influenced by the electronic effects of the bromo and dimethylphenyl substituents on the pyridine ring. The electron-donating nature of the dimethylphenyl group and the electron-withdrawing nature of the bromine atom would collectively determine the energies of the frontier orbitals and thus the magnitude of the energy gap.
| Parameter | Value (for a related compound) | Implication |
|---|---|---|
| EHOMO | -3.1033 eV nih.gov | Energy of the highest occupied molecular orbital. |
| ELUMO | -0.7442 eV nih.gov | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 2.3591 eV nih.gov | Indicates the chemical reactivity and stability of the molecule. |
The spatial distribution of the HOMO and LUMO provides valuable information about the regions of a molecule that are likely to be involved in chemical reactions. In phenyl-pyridine derivatives, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO is typically distributed over the electron-deficient pyridine ring.
For this compound, the HOMO is expected to be predominantly located on the 2,4-dimethylphenyl moiety due to the electron-donating effect of the methyl groups. The LUMO, on the other hand, is likely to be concentrated on the pyridine ring, particularly influenced by the electron-withdrawing bromine atom and the nitrogen atom. This distribution suggests that the 2,4-dimethylphenyl ring would be the primary site for electrophilic attack, while the pyridine ring would be more susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green regions indicate neutral electrostatic potential.
In the case of this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a likely site for protonation and interaction with electrophiles. The area around the bromine atom would also exhibit some negative potential. The hydrogen atoms of the methyl groups and the aromatic rings would likely show positive potential, indicating their susceptibility to nucleophilic attack.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. nih.gov These indices include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).
Chemical Potential (μ): This index measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): This represents the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of hardness corresponds to a less reactive molecule. edu.krd
Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These reactivity indices provide a theoretical framework for understanding and predicting the chemical behavior of this compound in various chemical reactions.
| Reactivity Index | Formula | Significance | Value (for a related compound) nih.gov |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. | -1.9237 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to charge transfer. | 1.1795 eV |
| Electrophilicity (ω) | μ² / (2η) | Quantifies the ability to accept electrons. | 1.5681 eV |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational Vibrational Spectroscopy (FT-IR, Raman)
No published data was found on the theoretical prediction of FT-IR and Raman spectra for this compound.
Theoretical NMR Chemical Shift Prediction
No published data was found on the theoretical prediction of NMR chemical shifts for this compound.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra (UV-Vis)
No published data was found on the use of TD-DFT to predict the UV-Vis spectrum of this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
No published NBO analysis for this compound, detailing intramolecular interactions and electron delocalization, could be located.
Non-Linear Optical (NLO) Property Assessment and Theoretical Prediction
There is no available research on the theoretical assessment and prediction of the non-linear optical properties of this compound.
Solvent Effects on Electronic and Reactivity Parameters via Continuum Models
No studies utilizing continuum models to investigate the effects of different solvents on the electronic and reactivity parameters of this compound were found.
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 2,4 Dimethylphenyl Pyridine
Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack by inductively withdrawing electron density. youtube.com Consequently, EAS reactions on pyridine typically require harsh conditions and often result in substitution at the 3-position (meta to the nitrogen atom). youtube.com
Nucleophilic Aromatic Substitution at the Bromine-Substituted Position
Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is generally favored at the 2- and 4-positions, as the nitrogen atom can stabilize the negatively charged Meisenheimer intermediate through resonance. stackexchange.comlibretexts.org In the case of 5-Bromo-2-(2,4-dimethylphenyl)pyridine, the bromine atom is at the 5-position. Nucleophilic attack at this position is less favorable compared to the 2- or 4-positions because the negative charge in the intermediate cannot be delocalized onto the electronegative nitrogen atom. stackexchange.com
However, SNAr reactions can still occur at the 5-position, particularly with strong nucleophiles and under conditions that facilitate the departure of the bromide leaving group. The reaction proceeds through a two-step addition-elimination mechanism. libretexts.orgnih.gov The presence of the electron-withdrawing nitrogen atom in the ring makes the pyridine ring more susceptible to nucleophilic attack than a corresponding benzene derivative.
A study on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols has been reported, suggesting that SNAr reactions on bromo-substituted six-membered nitrogen-containing heterocycles are feasible. nih.gov While not a direct example, it provides a basis for the potential reactivity of 5-bromo-pyridines in similar transformations.
Transition Metal-Catalyzed Coupling Reactions Utilizing the Bromine Functionality
The bromine atom at the 5-position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The bromine atom in this compound makes it an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the 5-position of the pyridine ring.
A general scheme for the Suzuki-Miyaura coupling of a bromo-pyridine derivative is as follows:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction of a bromo-pyridine derivative.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 100 | 92 | nih.gov |
| Pd(dppf)Cl2 | Na2CO3 | Toluene/EtOH/H2O | 80 | 85-95 | researchgate.net |
Beyond the Suzuki-Miyaura reaction, the bromine functionality in this compound can be utilized in several other important cross-coupling reactions. researchgate.net
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a C(sp2)-C(sp) bond. organic-chemistry.orglibretexts.org This would allow for the introduction of an alkyne substituent at the 5-position of the pyridine ring. The reaction is typically carried out in the presence of a base, such as an amine. umb.edupitt.edu
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh3)4 | CuI | Et3N | THF | Room Temp. | researchgate.net |
| PdCl2(PPh3)2 | CuI | Piperidine | DMF | 80 | researchgate.net |
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp2)-C(sp2), C(sp2)-C(sp3), and C(sp2)-C(sp) bonds. orgsyn.orgorgsyn.orgnih.gov
| Catalyst | Organozinc Reagent | Solvent | Temperature (°C) | Reference |
| Pd(PPh3)4 | Aryl-ZnCl | THF | Reflux | orgsyn.org |
| Ni(dppe)Cl2 | Alkyl-ZnBr | THF | Room Temp. | wikipedia.org |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for the formation of C-N bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would enable the synthesis of 5-amino-2-(2,4-dimethylphenyl)pyridine derivatives.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | 100 | wikipedia.org |
| Pd(OAc)2 | XPhos | K3PO4 | t-BuOH | 110 | researchgate.netnih.gov |
Reactivity of the 2,4-Dimethylphenyl Substituent
The 2,4-dimethylphenyl group attached to the pyridine ring also possesses sites for chemical reactivity. The methyl groups are susceptible to oxidation under strong oxidizing conditions to yield carboxylic acids. Furthermore, the phenyl ring itself can undergo electrophilic aromatic substitution. The directing effects of the two methyl groups (ortho, para-directing) and the pyridine substituent (meta-directing) would influence the position of substitution on the dimethylphenyl ring. However, the pyridine ring is an electron-withdrawing group, which would deactivate the phenyl ring towards electrophilic attack.
Ring Modification and Rearrangement Reactions
Applications of 5 Bromo 2 2,4 Dimethylphenyl Pyridine in Chemical Sciences
Building Block in Complex Organic Synthesis
5-Bromo-2-(2,4-dimethylphenyl)pyridine serves as a crucial building block in the synthesis of more complex organic molecules, primarily through cross-coupling reactions. The presence of a bromine atom on the pyridine (B92270) ring at the 5-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comnih.gov This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.govmdpi.com
In a typical Suzuki-Miyaura coupling reaction, the bromine atom of this compound can be selectively replaced by a variety of organic groups by reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base. The general scheme for such a reaction is depicted below:
A general representation of the Suzuki-Miyaura cross-coupling reaction involving a bromo-pyridine derivative.The 2,4-dimethylphenyl substituent can influence the reactivity of the pyridine ring through steric and electronic effects, potentially leading to regioselective transformations. This controlled reactivity is highly desirable in multi-step syntheses where specific bond formations are required. Research on related bromo-pyridine derivatives has demonstrated that the choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and selectivity in these coupling reactions. beilstein-journals.org
Table 1: Examples of Suzuki-Miyaura Reactions with Bromo-Pyridine Derivatives
| Bromo-Pyridine Derivative | Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | mdpi.com |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | beilstein-journals.org |
Ligand in Homogeneous and Heterogeneous Catalysis
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. Pyridine and its derivatives are widely used as ligands in homogeneous catalysis, where they can coordinate to a metal center and modulate its catalytic activity, selectivity, and stability. The electronic properties of the pyridine ring can be tuned by the substituents attached to it. The electron-donating nature of the 2,4-dimethylphenyl group in this compound can enhance the electron density on the pyridine nitrogen, thereby strengthening its coordination to a metal center.
This compound can be particularly effective as a ligand in palladium-catalyzed reactions. The formation of a palladium complex with this compound can influence the outcome of cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. The steric bulk provided by the 2,4-dimethylphenyl group can also play a crucial role in determining the selectivity of the catalytic process. While specific studies on this compound as a ligand are not extensively documented, the principles of ligand design in catalysis suggest its potential utility. Research on other substituted pyridine ligands has shown that both electronic and steric factors are critical in optimizing catalytic performance.
Precursor for Advanced Materials
The unique electronic and structural features of this compound make it a promising precursor for the synthesis of advanced materials with applications in electronics and materials science.
Through polymerization reactions, this compound can be incorporated as a monomeric unit into polymers. The bromine atom allows for polymerization via cross-coupling reactions, leading to the formation of conjugated polymers. These polymers, containing alternating pyridine and dimethylphenyl units, are expected to possess interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2,4-dimethylphenyl group can enhance the solubility of the resulting polymers, which is a crucial factor for their processability from solution.
Derivatives of this compound can be synthesized and utilized as components in functional coatings. The introduction of this molecule into a coating formulation can impart specific properties such as corrosion resistance, thermal stability, and altered surface energy. The aromatic nature of the compound contributes to its thermal stability, while the pyridine nitrogen can interact with metal surfaces, potentially enhancing adhesion and providing a barrier against corrosive agents. Furthermore, by functionalizing the molecule at the bromine position, it is possible to introduce other groups that can tailor the coating's properties for specific applications. For instance, the incorporation of fluorinated chains could lead to hydrophobic and oleophobic surfaces.
Applications in Analytical Chemistry for Compound Detection and Quantification
While direct applications of this compound in analytical chemistry are not widely reported, its structural features suggest potential utility. It could serve as a standard or a reference compound in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the identification and quantification of related pyridine derivatives. Its distinct mass spectrum would also make it a useful marker in mass spectrometry-based analyses.
Furthermore, the pyridine nitrogen could be utilized for complexation with metal ions, suggesting its potential as a chelating agent or as a component in a sensor for specific metal detection. The development of analytical methods often relies on the synthesis of specific and stable molecules like this compound to act as internal standards or for the calibration of analytical instruments.
Potential in Liquid Crystal Technology as Chiral Dopants
The field of liquid crystal technology often utilizes chiral dopants to induce a helical twist in a nematic liquid crystal host, leading to the formation of a cholesteric or chiral nematic phase. beilstein-journals.orgnih.gov These materials are essential for various display applications. google.com While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral derivatives that could act as effective chiral dopants.
Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to predict the potential of various pyridine derivatives as chiral dopants. mdpi.comresearchgate.net These studies analyze molecular properties like the dipole moment and molecular shape, which are crucial for a molecule to induce a helical twist in a liquid crystal host. By introducing a chiral center to the this compound scaffold, for example, through a substitution reaction at the bromine position with a chiral moiety, it is possible to design novel chiral dopants. The rigid core of the 2-(2,4-dimethylphenyl)pyridine (B3332677) unit could contribute to a high helical twisting power (HTP), a key parameter for a chiral dopant. beilstein-journals.org The synthesis of such derivatives and the experimental evaluation of their liquid crystalline properties would be a promising area of future research.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
While classical methods for synthesizing substituted pyridines are well-established, future research should focus on developing more environmentally benign and efficient pathways to 5-Bromo-2-(2,4-dimethylphenyl)pyridine and its analogs. Key areas for exploration include:
Mechanochemistry: This solvent-free or low-solvent approach utilizes mechanical force to drive chemical reactions. nih.govresearchgate.net Investigating mechanochemical alternatives to traditional cross-coupling reactions could significantly reduce solvent waste, energy consumption, and reaction times. eurekaselect.comorganic-chemistry.orgnih.gov Techniques like ball milling could be explored for the key bond-forming steps.
Green Catalysis: Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) or supported metal nanoparticles, could lead to more sustainable synthetic protocols. acs.org These catalysts offer advantages like easy separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. researchgate.netnih.gov
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. Developing a flow-based synthesis for this compound could improve yield and purity while minimizing byproduct formation.
One-Pot Multicomponent Reactions (MCRs): Designing a one-pot reaction where multiple starting materials react in a single step to form the target molecule would enhance atom economy and reduce purification steps. nih.govacs.orgresearchgate.net
A comparison of potential sustainable methods is presented below.
| Synthesis Approach | Potential Advantages | Key Research Challenge |
| Mechanochemistry | Reduced solvent use, faster reactions, energy efficiency. researchgate.neteurekaselect.com | Optimizing grinding conditions and catalyst compatibility. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. acs.org | Preventing catalyst deactivation and leaching. |
| Flow Chemistry | High reproducibility, improved safety, easy scalability. | Reactor design for handling solids and preventing clogging. |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. nih.govacs.org | Identifying suitable starting materials and reaction conditions. |
Advanced Spectroscopic Techniques for Dynamic Studies
To fully understand the behavior of this compound, particularly its rotational dynamics and interactions, advanced spectroscopic methods are essential.
Dynamic NMR (DNMR) Spectroscopy: Variable-temperature NMR studies can elucidate the rotational barrier around the C-C bond connecting the pyridine (B92270) and dimethylphenyl rings. This information is crucial for understanding its conformational preferences, which can influence its reactivity and supramolecular assembly. Advanced techniques like 2D NMR (COSY, NOESY) can further clarify through-bond and through-space correlations. ipb.ptnumberanalytics.combruker.com
Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can probe the excited-state dynamics of the molecule. nih.govresearchgate.netresearchgate.netwikipedia.org This is particularly relevant if the compound is investigated for applications in photochemistry or as a component in light-emitting materials. These studies can reveal lifetimes of excited states and pathways of energy relaxation.
Solid-State NMR (ssNMR): For studying the compound in its crystalline or aggregated state, ssNMR is invaluable. It can provide detailed information about molecular packing, intermolecular interactions, and dynamics in the solid phase, complementing data from X-ray diffraction. nih.govdntb.gov.ua For instance, 2H ssNMR could be used to probe the dynamics of deuterated analogues interacting with surfaces or within a larger assembly. nih.govdntb.gov.ua
Integration with Machine Learning and Artificial Intelligence for Property Prediction
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties, thereby accelerating the discovery process. researchgate.netulster.ac.ukarxiv.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): By developing QSAR/QSPR models, it is possible to predict the biological activity or physical properties of derivatives of this compound without synthesizing each one. chemrevlett.comchemrevlett.comnih.govwjpsonline.com These models use computational descriptors to correlate the chemical structure with specific outcomes. For example, models could be trained to predict properties like solubility, toxicity, or efficacy as an inhibitor for a specific biological target. chemrevlett.com
Predictive Synthesis: AI tools can be employed to suggest optimal reaction conditions or even novel synthetic pathways. By analyzing vast datasets of chemical reactions, these models can identify catalysts, solvents, and temperatures that are most likely to result in a high yield of the target compound.
Material Property Prediction: Deep learning models, such as graph neural networks, can be trained to predict the material properties of polymers or supramolecular structures incorporating this molecule. arxiv.org This could guide the design of new materials with desired electronic, optical, or mechanical characteristics.
| Machine Learning Application | Predicted Property | Potential Impact |
| QSAR/QSPR | Biological activity, toxicity, physical properties. wjpsonline.com | Accelerates drug discovery and materials design by prioritizing candidates. chemrevlett.com |
| Predictive Synthesis | Reaction yield, optimal conditions. | Reduces experimental effort and resource consumption in synthesis. |
| Deep Learning Models | Electronic, optical, and thermal properties. researchgate.net | Guides the rational design of novel functional materials. |
Exploration of Supramolecular Chemistry and Self-Assembly
The presence of a bromine atom and an aromatic system makes this compound an excellent candidate for studies in supramolecular chemistry.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to form ordered supramolecular structures. nih.govmdpi.comresearchgate.net The strength and directionality of these bonds could be harnessed to create novel crystalline materials, liquid crystals, or gels.
Crystal Engineering: A systematic study of the crystallization of this compound and its derivatives under various conditions could reveal different packing motifs (polymorphs) driven by a balance of non-covalent interactions, including π-π stacking, C-H···π, and Br···Br interactions. unam.mxmdpi.comnih.gov Understanding these interactions is key to designing crystals with specific properties.
Self-Assembly on Surfaces: Investigating the self-assembly of this molecule on conductive or semiconductive surfaces could lead to the formation of ordered monolayers. Such structures are of interest for applications in molecular electronics and sensor technology.
Role in Mechanistic Organic Chemistry Studies
The defined structure of this compound makes it a valuable substrate for studying the mechanisms of fundamental organic reactions.
Cross-Coupling Reactions: The compound is an ideal model substrate for detailed mechanistic investigations of palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. mdpi.comuzh.ch The steric hindrance from the dimethylphenyl group and the electronic nature of the bromopyridine moiety can be used to probe the influence of these factors on reaction rates and catalyst efficiency. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to SNAr reactions. Studying the kinetics and regioselectivity of SNAr on this compound can provide fundamental insights into the reaction mechanism, including the formation and stability of Meisenheimer complexes. researchgate.netrsc.org
Benzylic Functionalization: The methyl groups on the phenyl ring offer sites for radical or oxidative side-chain reactions. pearson.com Mechanistic studies could explore the selectivity of these reactions and the influence of the bromopyridyl group on the reactivity of the benzylic positions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
